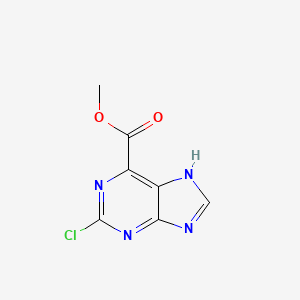

Methyl 2-chloro-7h-purine-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-7H-purine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O2/c1-14-6(13)4-3-5(10-2-9-3)12-7(8)11-4/h2H,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEHEAHBVNPBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=NC(=N1)Cl)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Chloro 7h Purine 6 Carboxylate and Analogues

Established Synthetic Pathways for Purine (B94841) Core Construction

The construction of the purine ring system is a cornerstone of heterocyclic chemistry. rsc.org Methodologies are broadly categorized into two approaches: building the ring system from simpler acyclic or heterocyclic precursors, or modifying a pre-existing purine structure.

Precursor-Based Cyclization Strategies

The de novo synthesis of purines involves the stepwise assembly of the bicyclic ring system from basic molecular building blocks. microbenotes.comutah.edu This approach mimics the biological pathways of purine biosynthesis. biochemden.comlibretexts.org Historically significant methods, such as the Traube synthesis, utilize pyrimidine (B1678525) derivatives as key intermediates. pharmaguideline.com In this strategy, a 4,5-diaminopyrimidine (B145471) is cyclized with a one-carbon source, like formic acid, to form the imidazole (B134444) portion of the purine ring. pharmaguideline.com

Another fundamental strategy begins with imidazole precursors. A 4,5-disubstituted imidazole can be cyclized to form the purine ring. nih.gov The specific precursors and reagents used can be varied to introduce different substituents onto the final purine core. For instance, diaminomaleonitrile (B72808) has been used as a precursor for synthesizing a range of purine derivatives. rsc.org

| Precursor Type | Description | Key Reagents | Resulting Core |

| Pyrimidines | Utilizes a substituted 4,5-diaminopyrimidine which undergoes cyclization to form the fused imidazole ring. | Formic acid, Chlorocarbonic ester | Purine |

| Imidazoles | Starts with a 4,5-disubstituted imidazole, upon which the pyrimidine ring is constructed. | C1 compounds | Purine |

| Acyclic Precursors | Builds the purine core from simple, non-cyclic molecules, mirroring the de novo biosynthetic pathway. | Glycine, Formate, Glutamine, Aspartate | Inosine Monophosphate (IMP) |

This table provides a summary of common precursor types for the de novo synthesis of the purine core.

These precursor-based methods are highly versatile, allowing for the synthesis of a wide variety of substituted purines by choosing appropriately functionalized starting materials.

Functionalization of Pre-formed Purine Scaffolds

Once the purine core is established, it can be chemically modified to introduce desired functional groups. rsc.org This approach is often more direct for creating specific analogues. The purine ring has several positions that can be targeted for functionalization, including its carbon and nitrogen atoms.

Common functionalization reactions include:

Halogenation: Introducing halogen atoms, particularly chlorine, is a crucial step for synthesizing intermediates like Methyl 2-chloro-7H-purine-6-carboxylate. Chlorination can be achieved using various reagents, and new procedures have been developed to improve yields and reaction conditions. osti.gov

Alkylation: The nitrogen atoms of the purine ring can be alkylated. This reaction is often complicated as it can result in a mixture of N7 and N9 isomers. researchgate.net

Amination: Halogenated purines are excellent substrates for nucleophilic aromatic substitution, allowing for the introduction of amino groups. rsc.orgnih.gov

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the purine ring is an area of active research, offering more efficient synthetic routes. For example, a direct regioselective C-H cyanation of purines has been developed. mdpi.com

These modification strategies are essential for creating libraries of purine analogues for various research applications, including the development of kinase inhibitors. researchgate.netnih.govnih.gov

Direct Synthesis Approaches to this compound

Synthesizing this compound directly requires precise control over the introduction of the chloro group at the C2 position, the carboxylate group at the C6 position, and ensuring the tautomeric form is the 7H-purine.

Chlorination-Esterification Cascade Reactions

A hypothetical direct route to this compound could involve a cascade reaction combining chlorination and esterification. While specific literature detailing a one-pot cascade for this exact molecule is scarce, the strategy would build upon established reactions. The process would likely start with a purine precursor, such as xanthine (B1682287) or hypoxanthine, which possesses oxygen functionalities at the C2 and C6 positions.

The synthesis could proceed via:

Dichlorination: A reagent like phosphorus oxychloride (POCl₃) could be used to convert the carbonyl groups at C2 and C6 into chloro groups, yielding 2,6-dichloropurine (B15474).

Selective Esterification/Substitution: The chloro group at C6 is generally more reactive than the one at C2. A selective reaction with methanol (B129727) under appropriate conditions could replace the C6-chloro group with a methoxycarbonyl group. However, achieving direct conversion to an ester from a chloro group in this manner is non-trivial and may require multiple steps, such as conversion to a carboxylic acid followed by esterification.

A more plausible multi-step, one-pot sequence might involve the initial formation of a 2-chloro-purine-6-carboxylic acid intermediate, which is then esterified in the same reaction vessel by the addition of methanol and an acid catalyst. The selective chlorination of purines and pyrimidines is a well-studied area, with methods available to target specific positions on the ring. osti.govnih.govnih.gov

Catalytic Alkylation Techniques

Alkylation of the purine ring is a critical step in many synthetic pathways, but it often yields a mixture of N7 and N9 isomers. researchgate.nettandfonline.com For the synthesis of a 7H-purine derivative, achieving regioselectivity for the N7 position is paramount.

Researchers have developed methods to control the site of alkylation:

Phase-Transfer Catalysis (PTC): Solid-liquid phase-transfer catalysis has been shown to afford N9 regioselectivity for the alkylation of purines. tandfonline.com By carefully selecting the catalyst (e.g., 18-crown-6 (B118740) or tetraglyme) and reaction conditions, the formation of one isomer can be favored. tandfonline.com

Lewis Acid Catalysis: A method for direct, regioselective N7 tert-alkylation of 6-substituted purines has been developed using SnCl₄ as a catalyst. nih.govacs.org This approach involves the reaction of an N-trimethylsilylated purine with a tert-alkyl halide. nih.govacs.org The choice of catalyst, solvent, and temperature are crucial for directing the substitution to the N7 position under kinetic control, while thermodynamic conditions may favor the N9 isomer. nih.govacs.org

Metal-Catalyzed Reactions: Palladium-catalyzed allylic alkylation has also been explored for the N-functionalization of purines. researchgate.net

| Alkylation Method | Catalyst/Conditions | Typical Regioselectivity | Reference |

| Solid-Liquid Phase-Transfer Catalysis | 18-crown-6 or tetraglyme, K₂CO₃ | N-9 | tandfonline.com |

| Lewis Acid Catalysis | SnCl₄, N-trimethylsilylated purine | N-7 (kinetic control) | nih.govacs.org |

| Microwave Irradiation | Tetrabutylammonium (B224687) hydroxide (B78521) | N-9 | researchgate.net |

This table summarizes various catalytic alkylation techniques and their observed regioselectivity in purine synthesis.

Advanced Synthetic Techniques and Reaction Condition Optimization

Modern synthetic chemistry seeks to improve reaction efficiency, yield, and sustainability. numberanalytics.com In the context of purine synthesis, several advanced techniques have been employed.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate chemical reactions, leading to shorter synthesis times and often improved yields. numberanalytics.com This technique has been successfully applied to the alkylation of purines, where it can reduce the formation of byproducts. researchgate.net

Catalytic Synthesis: The development of novel catalysts, including transition metals, improves the efficiency and selectivity of purine synthesis. numberanalytics.com Catalytic approaches are central to modern methods for C-H functionalization and cross-coupling reactions on the purine scaffold. acs.org

Reaction Optimization: Systematic optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. numberanalytics.com This includes screening different solvents, bases, catalysts, temperatures, and reaction times. For instance, in the N7-alkylation of 6-chloropurine (B14466), the type and amount of Lewis acid catalyst were found to significantly impact the conversion of the starting material. acs.org The use of artificial intelligence and machine learning is also emerging as a tool to accelerate the discovery of new synthesis methods and optimize reaction conditions. numberanalytics.com

These advanced methods contribute to the development of more efficient and sustainable routes for the synthesis of complex molecules like this compound and its analogues. numberanalytics.com

Microwave-Assisted Synthesis Protocols for Purine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been effectively applied to the synthesis of purine derivatives, particularly in reactions involving chloropurines.

A notable application is the nucleophilic aromatic substitution for the amination of 6-chloropurine derivatives. nih.gov Research has demonstrated that microwave irradiation significantly reduces the time required for these reactions. For instance, the synthesis of acyclic nucleoside analogues from a 6-chloropurine derivative saw reaction times drop from several hours under conventional heating to just minutes with microwave assistance, while often improving yields. nih.gov This efficiency is crucial for the rapid generation of compound libraries for biological screening. nih.gov The advantages of microwave-assisted synthesis over conventional heating for the amination of a chloropurine derivative are detailed in the table below.

| Entry | Amine | Method | Time | Yield (%) |

| 1 | Benzylamine | A (Microwave) | 10 min | 93 |

| 2 | Benzylamine | B (Conventional) | 18 h | 85 |

| 3 | Aniline | A (Microwave) | 20 min | 85 |

| 4 | Aniline | C (Conventional) | 24 h | 65 |

| 5 | Morpholine | A (Microwave) | 10 min | 95 |

| 6 | Morpholine | B (Conventional) | 18 h | 91 |

| Data sourced from a study on microwave-assisted amination of a chloropurine derivative. nih.gov |

Beyond amination, microwave technology facilitates the synthesis of a wide range of purine analogues. Protocols have been developed for creating purine thioglycoside analogs, where microwave irradiation is a key step in the formation of pyrimidine intermediates. nih.gov It is also used in the N-alkylation of purines and the synthesis of novel purine nucleosides designed as selective cholinesterase inhibitors. researchgate.netrsc.org The consistent benefits of this technique include simple manipulation, reduced reaction times, and often, improved yields and regioselectivity. researchgate.netresearchgate.net

Green Chemistry Principles in Purine Synthesis (e.g., Aqueous Media)

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. yale.edunih.gov These principles, which include waste prevention, use of safer solvents, and design for energy efficiency, are increasingly being applied to the synthesis of purine compounds. yale.eduresearchgate.net

A primary focus in green purine synthesis is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives, such as water. researchgate.net Microwave-assisted alkylation of purine derivatives has been successfully performed in aqueous media, providing an eco-friendly pathway that combines the benefits of energy efficiency from microwave heating with the use of a safe and abundant solvent. researchgate.net This approach not only aligns with green chemistry principles but also offers advantages like simple manipulation and good regioselectivity. researchgate.net

Other green strategies in purine synthesis include the development of solvent-free and catalyst-free reaction conditions. A notable example is the C-N coupling reaction of unprotected 6-chloropurine nucleosides with N-heterocycles, which can proceed in high yields without any solvent or catalyst, offering a simple and environmentally friendly method. rsc.org Furthermore, multicomponent reactions (MCRs), which combine multiple reactants in a single step to form a complex product, represent a sustainable approach to building purine and pyrimidine scaffolds, minimizing waste and increasing efficiency. researchgate.net

The table below summarizes key green chemistry principles and their practical applications in the synthesis of purine derivatives.

| Green Chemistry Principle | Application in Purine Synthesis |

| Waste Prevention | Utilizing one-pot and multicomponent reactions to reduce intermediate separation steps and waste generation. nih.gov |

| Safer Solvents & Auxiliaries | Employing water as a reaction medium for microwave-assisted alkylation. researchgate.net Developing solvent-free reaction conditions. rsc.org |

| Design for Energy Efficiency | Using microwave irradiation to shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov |

| Reduce Derivatives | Using unprotected nucleosides in coupling reactions to avoid protection/deprotection steps, which require additional reagents and generate waste. nih.govrsc.org |

| Catalysis | Developing catalyst-free reactions where possible to avoid the use of, and potential contamination by, metal catalysts. rsc.org |

Synthetic Routes to Related Chlorinated Purine Carboxylates

While the direct synthesis of this compound is highly specific, the general synthetic strategies for producing related chlorinated purine carboxylates and other functionalized chloropurines are well-established. These routes typically utilize readily available chloropurine or chloropyrimidine precursors and involve a series of functional group transformations.

A common starting material is 6-chloropurine, which serves as a versatile intermediate. nih.govnih.gov The chlorine atom at the C6 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For example, reacting 6-chloropurine with various omega-amino acids in an aqueous solution of sodium carbonate can yield N-(purin-6-yl)amino carboxylic acids. nih.gov Similarly, other chlorinated precursors like 4,6-dichloro-5-nitropyrimidine (B16160) can be used to construct the purine ring system, which can then be further modified. rsc.org

Functionalization is not limited to the C6 position. The purine scaffold itself can be modified at other positions. Direct C-H cyanation has been developed to introduce a carbon-based functional group at the C8 position of 6-chloropurine derivatives. mdpi.com Furthermore, regioselective alkylation can be achieved at the N7 or N9 positions. For instance, 7-(tert-butyl)-6-chloropurine can be synthesized and used as an intermediate for subsequent modifications at the C6 position, demonstrating the stability of the N7-alkyl group during classic transformations. nih.gov

The following table outlines common precursors and the types of chlorinated purine derivatives that can be synthesized.

| Precursor | Reaction Type | Resulting Derivative Class |

| 6-Chloropurine | Nucleophilic substitution with amines/amino acids | 6-amino substituted purine carboxylates nih.gov |

| 6-Chloropurine | Regioselective N-alkylation | N7- or N9-alkyl-6-chloropurines nih.gov |

| 6-Chloro-9-substituted-purine | Direct C-H cyanation | 8-Cyano-6-chloro-9-substituted-purines mdpi.com |

| 4,6-Dichloropyrimidine derivatives | Ring closure/condensation | 6,9-Disubstituted purine derivatives rsc.org |

| 2-Chloropurine ribosides | Enzymatic transglycosylation | 2-Chloro-6-substituted arabinonucleosides mdpi.com |

These synthetic routes highlight the modular nature of purine chemistry, where different chlorinated precursors can be strategically chosen and modified to access a diverse range of functionalized purine carboxylates and related analogues.

Derivatization Strategies and Analog Synthesis Based on the Methyl 2 Chloro 7h Purine 6 Carboxylate Scaffold

Rational Design Principles for Purine (B94841) Analogues

The rational design of purine analogues is a cornerstone of modern drug discovery, aiming to create molecules that can interact with specific biological targets, often by mimicking endogenous purines like adenine (B156593) or guanine. The design process for derivatives of the methyl 2-chloro-7H-purine-6-carboxylate scaffold is guided by several key principles.

A primary strategy involves modifying the purine core to enhance its interaction with target enzymes or receptors while potentially improving pharmacological properties. Base-modification of nucleoside analogs has proven successful in developing potent antiviral agents. nih.gov For instance, the introduction of different substituents can explore steric, electronic, and hydrogen bonding effects on biological activity. nih.gov Heterocyclic moieties are broadly distributed in nature and are present in many pharmacologically active compounds. nih.gov The inclusion of a β-amino acid motif, which is a nonproteinogenic amino acid, can also play a vital role in the biological activity of heterocyclic compounds. nih.gov

Another principle is the development of bisubstrate analogs, where the purine scaffold is linked to another chemical moiety to inhibit an enzyme by occupying two adjacent binding sites. This approach has been used in the design of adenosine (B11128) sulfonamides. The design may also aim to overcome metabolic liabilities of parent compounds, such as enzymatic degradation. For example, modifying the purine base can prevent deamination by enzymes like adenosine deaminase (ADA), thereby increasing the bioavailability and efficacy of a potential drug. nih.govmdpi.com

Functionalization at Specific Purine Ring Positions (e.g., C6, N7, N9)

The purine ring system of this compound offers multiple sites for chemical modification. The most common and synthetically accessible positions for functionalization are the C6 carbon (bearing the carboxylate), the nitrogen atoms at positions 7 and 9, and the C2 carbon (bearing the chlorine). The reactivity at the C6 position in 6-chloropurines is particularly well-documented and serves as a strong analogue for derivatization strategies.

The C6 position of chloropurine analogs is highly susceptible to nucleophilic substitution, making it an ideal anchor point for introducing diverse functional groups, including amino acids and various heterocyclic rings.

Researchers have synthesized purine conjugates by reacting 6-chloropurine (B14466) with omega-amino acids in an aqueous sodium carbonate solution. nih.gov This approach links amino acid fragments of varying lengths to the purine core, allowing for a systematic exploration of structure-activity relationships. nih.gov Similarly, chiral amino acid amides have been successfully introduced at the C6 position of 2-chloropurine derivatives through enzymatic synthesis, leading to novel nucleoside analogs. mdpi.com The introduction of these moieties can be pivotal; conjugates of purines with amino acids have demonstrated antimycobacterial activity. mdpi.com

Beyond amino acids, other heterocyclic systems can be attached. Pyridyl-substituted derivatives, for example, have been synthesized and shown to possess good activity toward certain kinase targets like CSF1R. nih.gov The incorporation of a heteroaromatic ring like pyridine (B92270) is often beneficial for a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Table 1: Examples of Moieties Introduced at the C6-Position of Chloro-Purine Scaffolds

| Reactant/Moiety | Reaction Type | Resulting Structure | Reference |

| Omega-amino acids | Nucleophilic Substitution | N-(Purin-6-yl)amino carboxylic acids | nih.gov |

| Chiral amino acid amides | Enzymatic Transglycosylation | C6-amino acid amide purine arabinosides | mdpi.com |

| Pyridyl amines | Nucleophilic Substitution | C6-pyridylamino purine derivatives | nih.gov |

| Benzylamine | Buchwald-Hartwig Coupling | C6-benzylamino purine derivatives | mdpi.com |

Alkylation of the N7 and N9 positions of the purine ring is a fundamental strategy for creating acyclic nucleoside analogues, which are an important class of antiviral compounds. researchgate.net Direct alkylation of 6-substituted purines with alkyl halides typically occurs under basic conditions. nih.govacs.org However, this method is often complicated by the formation of a mixture of N7 and N9 regioisomers, with the thermodynamically more stable N9 isomer usually predominating. nih.govacs.orgub.edu

To achieve better regioselectivity, specific synthetic methods have been developed. One approach involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a catalyst such as tin(IV) chloride (SnCl4), which favors the formation of the N7 isomer. nih.gov The choice of base and reaction conditions can also influence the outcome. The use of tetrabutylammonium (B224687) hydroxide (B78521) has been shown to yield better results for selective N9 alkylation. ub.edu The modification at position N9 of the purine does not necessarily lead to a loss of cytotoxic activity, allowing for the introduction of fragments to improve properties like solubility. nih.gov

The chlorine atom on the purine ring is a key functional handle for introducing further diversity. It can be displaced by a wide range of nucleophiles or participate in metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution is the most common transformation. The chlorine at the C6 position of 6-chloropurine, for example, is readily displaced by amines, thiols, and alcohols. nih.gov This reaction is the basis for synthesizing many biologically active purine derivatives, including N6-substituted adenosines. nih.gov For example, reacting a 6-chloropurine derivative with an amine in the presence of a base is a standard method for producing adenine analogs. nih.gov

Cross-coupling reactions offer a powerful alternative for forming carbon-carbon bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or vinyl groups. mdpi.com Another example is the use of trimethylaluminum (B3029685) with a palladium catalyst to introduce a methyl group at the C6 position, converting a 6-chloro-purine into a 6-methyl-purine derivative. nih.gov The Arbuzov reaction can be employed to convert the C6-chloro group into a phosphonate (B1237965) moiety by treatment with triethyl phosphite. nih.gov

Synthesis of Pyrrolo[2,3-d]pyrimidine and Other Fused System Analogues

The this compound scaffold can serve as a precursor for the synthesis of more complex fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines. These "7-deazapurines" are of significant interest as they are structural analogs of purines with a wide range of biological activities, including the inhibition of Janus Kinase (JAK) enzymes. google.com

The synthesis of a pyrrolo[2,3-d]pyrimidine core often starts from a suitably substituted pyrimidine (B1678525), which is the five-membered ring portion of the purine structure. An efficient route involves starting from diethyl malonate to construct the pyrimidine ring, followed by chlorination and subsequent steps to build the fused pyrrole (B145914) ring. researchgate.net For instance, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be synthesized and then selectively reacted with amines. google.com Heating this dichlorinated intermediate with an appropriate amine and potassium carbonate can lead to the selective substitution at the C4 position. google.com These fused analogs have been developed as potent inhibitors of targets like glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), an enzyme involved in de novo purine biosynthesis. nih.gov

Exploration of Structure-Reactivity Relationships Through Chemical Modification

The systematic chemical modification of the this compound scaffold allows for a thorough exploration of structure-reactivity relationships. The electronic nature of substituents on the purine ring significantly influences the reactivity of other positions.

The substituents at the C6 position play a crucial role in directing the regioselectivity of N-alkylation. nih.govacs.org For instance, N7 regioselective tert-butylation proceeds readily with 6-chloropurine, 6-methoxypurine, and 6-methylthiopurine, but no reaction is observed with 6-(dimethylamino)purine under similar conditions. nih.govacs.org This indicates that electron-withdrawing or moderately donating groups at C6 are necessary for this specific transformation.

Differentiation between N7 and N9 isomers can be reliably achieved using 13C NMR spectroscopy. The chemical shift of the C5 carbon atom is a key indicator: for N9-alkylated 6-chloropurines, the C5 signal appears at approximately 132 ppm, whereas for the corresponding N7 isomers, the signal is shifted upfield to around 123 ppm. nih.govacs.org

Furthermore, the stability of groups introduced onto the ring can be tested under various reaction conditions. The N7-(tert-butyl) group, for example, is stable enough to allow for subsequent modifications at the C6 position, enabling the synthesis of a wide array of novel 6,7-disubstituted purines. nih.gov This modular approach, where different positions on the purine scaffold are modified sequentially, is essential for building libraries of diverse compounds to probe biological systems and develop new therapeutic agents. nih.gov

Development of Diverse Chemical Libraries for Chemical Biology Studies

The strategic derivatization of the this compound scaffold is a key approach in the generation of diverse chemical libraries for chemical biology research. The reactivity of the chlorine atom at the C2 and C6 positions of the purine ring, along with the potential for substitution at the N7 and N9 positions, provides a versatile platform for creating a wide array of analogs. These libraries are instrumental in screening for novel biological activities and for the exploration of structure-activity relationships (SAR).

The synthesis of N-(purin-6-yl)amino carboxylic acids represents one strategy for library development. By reacting 6-chloropurine with various omega-amino acids, a series of derivatives with linkers of different lengths can be produced. nih.gov This approach allows for the systematic evaluation of the impact of the linker length on biological activity. nih.gov For instance, conjugates of purines with N-heterocycles attached via an omega-amino acid residue to the 6-position of the purine nucleus have been synthesized to explore their potential as bioactive compounds. nih.gov

Another avenue for diversification involves the modification of the purine core itself. For example, the introduction of a halogen at the C2 position can inhibit the action of intracellular adenosine deaminase, potentially enhancing the biological lifetime and activity of the resulting nucleoside analogs. nih.gov This has been a successful strategy in the development of antitumor drugs. nih.gov Furthermore, the 2,6-dichloropurine (B15474) scaffold serves as a key intermediate for the synthesis of various 2,6-modified purine nucleosides, including those with hydroxylamino, fluoro, methoxy (B1213986), and azido (B1232118) groups at the 2-position. nih.gov

Enzymatic synthesis offers a highly selective method for generating libraries of purine derivatives. For example, recombinant E. coli nucleoside phosphorylases have been used in transglycosylation reactions to synthesize a number of purine arabinosides with chiral amino acid amides at the C6 position. mdpi.com This method takes advantage of the high selectivity and stereospecificity of enzymatic reactions to produce compounds that may be difficult to access through traditional chemical synthesis. nih.gov

The following tables detail examples of derivatization strategies and the resulting compound libraries based on the 2-chloropurine scaffold.

Table 1: Derivatization of the 6-Position of the Purine Ring

| Starting Material | Reagent/Condition | Derivative Structure | Biological Application Studied | Reference |

| 6-chloropurine | ω-amino acids, aq. Na2CO3, reflux | N-(purin-6-yl)amino carboxylic acids | Cytotoxic activity | nih.gov |

| 9-[(2-acetoxyethoxy)methyl]-6-chloropurine | Amine derivative of N-phthaloyl aminocarboxylic acid, NEt3, n-BuOH, reflux | N(9)-substituted purine conjugates | Cytotoxic activity | nih.gov |

| 6-chloropurine nucleoside | Triethyl phosphite, 130 °C | 6-diethylphosphonate purine nucleoside | Antiviral (HCV) | nih.gov |

| 6-iodo-purine nucleoside | Tributyl(1-ethoxyvinyl)stannane, Pd(PhP3)2Cl2, THF, 80 °C | 6-(1-ethoxyvinyl)purine nucleoside | Antiviral (HCV) | nih.gov |

| 6-chloropurine | Sodium azide, DMSO, 60 °C | 6-azidopurine | Intermediate for adenine derivatives | nih.gov |

Table 2: Derivatization of the 2- and 6-Positions of the Purine Ring

| Starting Material | Reagent/Condition | Derivative Structure | Biological Application Studied | Reference |

| 2,6-dichloropurine-2'-Me nucleoside | Saturated NH3 in methanol (B129727) | 6-amino-2-chloro-purine nucleoside and 6-methoxy-2-chloro-purine nucleoside | Antiviral (HCV) | nih.gov |

| 6-amino-2-chloro-purine nucleoside | Sodium methoxide | 6-amino-2-methoxy-purine nucleoside | Antiviral (HCV) | nih.gov |

| 2,6-dichloropurine-2'-Me nucleoside | Sodium methoxide | 2,6-dimethoxy-purine nucleoside | Antiviral (HCV) | nih.gov |

| 6-amino-2-chloro-purine nucleoside | Hydrazine hydrate, then NaNO2 in acetic acid | 2-azido-6-amino-purine nucleoside | Antiviral (HCV) | nih.gov |

Advanced Characterization Methodologies and Theoretical Investigations

Spectroscopic Methodologies for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For Methyl 2-chloro-7H-purine-6-carboxylate, both ¹H and ¹³C NMR provide critical data for confirming its molecular structure. Due to the absence of directly published experimental data for this specific compound, the following predicted chemical shifts are based on data from closely related purine (B94841) derivatives and established NMR principles. amazonaws.commdpi.comnetlify.appmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the purine ring proton, the N-H proton, and the methyl ester protons. The aromatic proton on the purine ring (H-8) is anticipated to appear as a singlet in the downfield region, typically around 8.0-8.5 ppm. The N-H proton of the purine ring is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The methyl protons of the carboxylate group would present as a sharp singlet further upfield, generally in the range of 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The purine ring itself contains five carbon atoms (C-2, C-4, C-5, C-6, and C-8). The chemical shifts of these carbons are influenced by the electronegative chlorine atom and the electron-withdrawing methyl carboxylate group. The carbonyl carbon of the ester is expected to have the most downfield chemical shift.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | Variable (broad) | Singlet |

| C-H (purine ring) | ~8.2 | Singlet |

| O-CH₃ | ~4.0 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 |

| C-Cl (C-2) | ~154 |

| Purine Ring Carbons | ~130-155 |

| O-CH₃ | ~53 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the purine ring.

C=O Stretching: A strong, sharp peak characteristic of the carbonyl group in the ester is anticipated around 1720-1740 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the purine ring would appear in the 1500-1650 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond is expected to show a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₇H₅ClN₄O₂.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. libretexts.orgmiamioh.edu Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the entire methyl carboxylate group. Cleavage of the purine ring itself could also occur under electron impact ionization.

Computational Chemistry and Molecular Modeling

Theoretical investigations using computational chemistry provide a deeper understanding of the electronic structure and reactivity of this compound.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to analyze the electronic properties of molecules. science.govnih.govnih.govijcce.ac.irnih.gov For this compound, these calculations can predict molecular orbital energies, electron density distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's chemical stability and reactivity. The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the chlorine atom and the methyl carboxylate group would significantly influence the electron distribution across the purine ring system. msu.eduwikipedia.orglibretexts.org

Computational methods can also be used to predict the pathways and energetics of chemical reactions involving this compound. A key reaction of interest for this class of compounds is nucleophilic substitution at the C-2 or C-6 positions. lasalle.edunih.govresearchgate.netmasterorganicchemistry.commasterorganicchemistry.comnih.gov

Theoretical calculations can model the transition states and intermediates of such reactions, providing insights into the reaction mechanism (e.g., SₙAr). By calculating the activation energies for different potential pathways, it is possible to predict the most likely products of a reaction. For instance, the relative reactivity of the C-2 and C-6 positions towards nucleophilic attack can be computationally assessed, which is valuable for designing synthetic routes to new purine derivatives.

In Silico Screening and Design of Related Purine Scaffolds

In silico methodologies are pivotal in modern drug discovery, enabling the rapid screening of virtual libraries of compounds and the rational design of novel molecules with desired biological activities. While specific in silico screening studies focused exclusively on "this compound" are not extensively documented in publicly available literature, the principles and techniques are widely applied to the broader class of 2,6-disubstituted purines. These computational approaches are instrumental in predicting the interaction of purine analogs with various biological targets.

Molecular Docking and Virtual Screening:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of purine scaffolds, docking is used to screen for potential inhibitors of various enzymes. For instance, studies on related 2,6-disubstituted purines have demonstrated their potential as inhibitors of enzymes like purine nucleoside phosphorylase (PNP), which is a target for the treatment of diseases like gout and for modulating the immune response. nih.govresearchgate.net

A virtual screening workflow for purine scaffolds, including "this compound," would typically involve:

Target Identification and Preparation: A validated biological target (e.g., an enzyme active site) is chosen, and its three-dimensional structure is prepared for docking.

Ligand Library Preparation: A library of purine derivatives, including modifications at the 2 and 6 positions of the purine core, is created.

Docking Simulation: The ligands are docked into the target's binding site using software like AutoDock or Glide. The program calculates the binding affinity (e.g., in kcal/mol) and predicts the binding poses.

Hit Identification and Analysis: Compounds with the best-predicted binding affinities and favorable interactions with key amino acid residues are identified as "hits" for further experimental validation.

One study on 2,6-disubstituted purines as potential antimalarial agents involved docking against the Plasmodium falciparum hypoxanthine-guanine phosphoribosyltransferase (pfHGPRT) enzyme. researchgate.net The binding energies for several 2,6-dichloro-9-alkylpurines were calculated, demonstrating the utility of this approach in identifying promising candidates. researchgate.net

Table 1: Example of Molecular Docking Data for Related 2,6-Dichloro-9-alkylpurine Derivatives against pfHGPRT researchgate.net

| Compound | Binding Energy (kcal/mol) |

| 2,6-dichloro-9-(propan-2-yl)-9H-purine | -5.1 |

| 9-Butyl-2,6-dichloro-9H-purine | -5.3 |

| 2,6-dichloro-9-(2-methylbutyl)-9H-purine | -5.5 |

| 2,6-dichloro-9-pentyl-9H-purine | -5.6 |

This table illustrates the type of data generated from in silico docking studies on purine scaffolds related to this compound.

Pharmacophore Modeling and 3D-QSAR:

Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are other important in silico tools. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. 3D-QSAR models correlate the 3D properties of molecules with their biological activities to guide the design of more potent compounds. While no specific 3D-QSAR models for "this compound" were found, such models are frequently developed for series of purine analogs to optimize their activity against a particular target.

Crystallographic Analysis of Purine Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule. The crystallographic analysis of purine derivatives provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions in the solid state. This information is crucial for understanding structure-activity relationships and for validating computational models.

Key insights from crystallographic studies of related purine derivatives include:

Planarity of the Purine Ring: The fused bicyclic purine core is typically planar.

Conformation of Substituents: The orientation of the chloro and carboxylate groups relative to the purine ring is determined.

Intermolecular Interactions: The crystal packing is often stabilized by a network of hydrogen bonds and π-π stacking interactions. For instance, the nitrogen atoms of the purine ring can act as hydrogen bond acceptors, while the N-H groups can act as donors.

Table 2: Illustrative Crystallographic Data for a Related 2,6-Disubstituted Purine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

This table presents hypothetical crystallographic data based on typical values for small organic molecules like purine derivatives to illustrate the type of information obtained from X-ray diffraction analysis.

The structural data obtained from crystallography is fundamental for structure-based drug design. It allows for a detailed understanding of the ligand-receptor interactions, which can guide the design of new purine derivatives with improved affinity and selectivity for their biological targets.

Role of Methyl 2 Chloro 7h Purine 6 Carboxylate As a Synthetic Building Block

Precursor in Multicomponent Reactions

While specific literature detailing the use of Methyl 2-chloro-7H-purine-6-carboxylate in multicomponent reactions (MCRs) is not abundant, the inherent reactivity of its purine (B94841) scaffold suggests its high potential in this area. MCRs are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The 2-chloro-purine moiety is an excellent electrophile, amenable to nucleophilic aromatic substitution. This reactivity could be harnessed in MCRs where a nucleophilic component displaces the chloride, incorporating the purine core into a larger, more complex structure.

For instance, in a hypothetical Ugi-type MCR, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid could potentially be combined with this compound acting as the acidic component, following hydrolysis of the methyl ester. The versatility of MCRs would allow for the creation of large libraries of diverse purine derivatives for screening in drug discovery and materials science.

| Potential Multicomponent Reaction | Reactants | Potential Product Feature |

| Ugi-type Reaction | Amine, Aldehyde/Ketone, Isocyanide, Hydrolyzed Purine-6-carboxylate | Complex purine-peptide hybrids |

| Buchwald-Hartwig Amination | Amine, this compound | 2-Amino-purine derivatives |

| Suzuki Coupling | Boronic acid, this compound | 2-Aryl/Alkyl-purine derivatives |

Intermediate in the Synthesis of Complex Natural Products

The purine skeleton is a fundamental component of many biologically active natural products, most notably the nucleosides that form the basis of DNA and RNA. While there are no direct reports of this compound being an intermediate in the total synthesis of a specific complex natural product, its structural features make it an attractive starting material for the synthesis of modified nucleosides or other purine-containing natural product analogues.

The 2-chloro substituent can be readily displaced by a variety of nucleophiles, including protected sugar moieties, which is a key step in the synthesis of nucleosides. The 6-carboxylate group offers a handle for further functionalization, such as conversion to an amide or reduction to an alcohol, allowing for the introduction of additional complexity and diversity. This dual functionality would enable synthetic chemists to construct analogues of natural products with potentially enhanced biological activity or stability.

Scaffold for Heterocyclic Chemistry Innovations

The purine ring system is a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active molecules. This compound serves as an excellent starting point for the development of new heterocyclic compounds. The reactivity of the 2-chloro position allows for the introduction of a wide range of substituents through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

This versatility has been demonstrated in the synthesis of various 2,6-disubstituted purine libraries. For example, reaction with amines, thiols, or alcohols can introduce diverse functional groups at the C2 position. Subsequently, the methyl carboxylate at the C6 position can be hydrolyzed and converted into an amide, providing another point of diversification. This systematic modification of the purine core allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.

| Reaction Type | Reagent | Product Class |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | 2-Amino, 2-Thio, 2-Alkoxy-purine derivatives |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | 2-Aryl/Heteroaryl-purine derivatives |

| Sonogashira Coupling | Terminal alkynes | 2-Alkynyl-purine derivatives |

| Amidation (after hydrolysis) | Various amines | 6-Carboxamide-purine derivatives |

Utility in the Development of Chemical Probes and Research Tools

Chemical probes are essential tools for studying biological processes. The purine scaffold of this compound makes it an ideal starting point for the design and synthesis of such probes. By strategically modifying the purine core, researchers can develop molecules that selectively interact with specific proteins or enzymes, allowing for the elucidation of their function.

For example, the 2-chloro position can be functionalized with a fluorescent dye or a photoaffinity label. The 6-carboxylate group can be modified to include a linker for attachment to a solid support, facilitating pull-down assays to identify protein binding partners. The ability to systematically modify the purine at two distinct positions allows for the creation of a wide range of chemical probes with tailored properties for specific biological investigations. The development of libraries of purine derivatives from this scaffold for screening against various biological targets is a common strategy in drug discovery. nih.gov

Future Perspectives and Emerging Research Areas

Enhancing Synthetic Accessibility and Efficiency for Industrial Applications

The industrial-scale production of purine-based active pharmaceutical ingredients (APIs) necessitates synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. For a key building block like Methyl 2-chloro-7H-purine-6-carboxylate, future research will likely focus on overcoming the limitations of current multi-step syntheses which can be resource-intensive.

Key areas for development include:

Process Intensification: Moving from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, reproducibility, and footprint. Future work will likely involve the design of dedicated flow reactors for the synthesis of this purine (B94841) derivative, potentially integrating purification steps.

Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents, reduce the generation of hazardous waste, and employ catalytic rather than stoichiometric reagents is a major goal. Research into enzymatic transformations or the use of heterogeneous catalysts for the key reaction steps in the synthesis of this compound is anticipated.

Novel Starting Materials: Exploration of alternative and more readily available starting materials for the construction of the purine ring system could lead to more economical synthetic pathways.

| Research Focus | Potential Impact on Industrial Synthesis |

| Continuous Flow Chemistry | Improved safety, consistency, and reduced manufacturing footprint. |

| Biocatalysis | Higher selectivity, milder reaction conditions, and reduced environmental impact. |

| Alternative Starting Materials | Lower cost of goods and a more robust supply chain. |

Discovery of Novel Reactivity Patterns and Transformation Pathways

While the chlorine atoms at the C2 and the ester at the C6 positions of this compound are known to be valuable handles for functionalization, a deeper understanding of its reactivity is essential for expanding its synthetic utility. Future research is expected to uncover novel reactivity patterns and transformation pathways.

Emerging areas of investigation include:

Regioselective C-H Functionalization: Direct functionalization of the C8 position of the purine ring is a highly sought-after transformation that avoids the need for pre-functionalized substrates. mdpi.com Recent advances in C-H activation and cyanation of purines could be adapted to this compound, enabling the direct introduction of various substituents at this position. mdpi.com

Novel Cross-Coupling Methodologies: The development of new palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions will allow for the introduction of a wider range of carbon and heteroatom substituents at the C2 and C6 positions. This includes exploring novel coupling partners and catalyst systems to achieve transformations that are currently challenging.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis can enable unique bond formations under mild conditions. Investigating the application of these methods for the functionalization of this compound could open up new avenues for derivatization.

Stereoselective Synthesis of Chiral Purine Derivatives

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. The development of methods for the stereoselective synthesis of chiral purine derivatives from achiral precursors like this compound is a significant area of future research.

Key research directions are anticipated to be:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of reactions at or near the purine core will be a major focus. This could involve asymmetric alkylations, additions, or cyclizations to introduce chiral centers with high enantioselectivity.

Enzymatic Synthesis: Biocatalysis offers a powerful tool for stereoselective transformations. mdpi.com The use of enzymes, such as nucleoside phosphorylases, can facilitate the synthesis of chiral nucleoside analogues from purine bases. mdpi.com Future work may involve engineering enzymes with tailored substrate specificities for the conversion of this compound derivatives into enantiopure products. mdpi.com

Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to the purine scaffold can direct the stereochemical outcome of subsequent reactions. Research into new and easily removable chiral auxiliaries will be important for this strategy.

Integration of Automation and High-Throughput Synthesis

The demand for large and diverse libraries of compounds for drug discovery and other screening purposes has driven the adoption of automation and high-throughput synthesis techniques. nih.govnih.gov Applying these technologies to purine chemistry will accelerate the discovery of new bioactive molecules.

Future developments in this area will likely include:

Automated Synthesis Platforms: The development of fully automated platforms capable of performing multi-step syntheses of purine derivatives from building blocks like this compound will become increasingly common. nih.govyoutube.com These systems can handle reaction setup, monitoring, workup, and purification with minimal human intervention. youtube.com

Parallel Synthesis: The use of parallel synthesis techniques allows for the rapid generation of libraries of related compounds by performing multiple reactions simultaneously in a spatially separated manner. google.com This is particularly useful for structure-activity relationship (SAR) studies.

Miniaturization and Microfluidics: Performing reactions on a microscale using microfluidic devices offers benefits such as reduced reagent consumption, faster reaction times, and improved control over reaction parameters. The integration of microfluidics with automated synthesis platforms will be a key area of future research.

| Technology | Application in Purine Chemistry | Key Advantage |

| Automated Liquid Handlers | High-throughput screening of reaction conditions. | Increased efficiency and reproducibility. |

| Parallel Synthesizers | Rapid generation of compound libraries for SAR studies. | Accelerated discovery of lead compounds. |

| Microfluidic Reactors | Precise control over reaction parameters in miniaturized systems. | Reduced waste and enhanced safety. |

Interdisciplinary Approaches in Purine Chemical Research

The future of purine chemistry research will be increasingly collaborative, involving expertise from various scientific disciplines. The synthesis of novel purine derivatives is often just the first step in a larger research program.

Examples of interdisciplinary collaborations include:

Chemical Biology: Synthetic chemists will work closely with chemical biologists to design and synthesize purine-based probes and labels for studying biological processes. This could involve incorporating fluorescent tags, photoaffinity labels, or clickable handles into the purine scaffold.

Medicinal Chemistry: The collaboration between synthetic chemists and medicinal chemists is crucial for the design and optimization of new drug candidates. nih.govnih.gov This involves an iterative process of synthesis, biological evaluation, and structural modification to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Materials Science: The unique electronic and hydrogen-bonding properties of purines make them interesting building blocks for the development of novel materials, such as supramolecular assemblies and functional polymers. Collaborations with materials scientists could lead to the discovery of new applications for purine derivatives beyond the life sciences.

Q & A

Q. What are the established synthetic routes for Methyl 2-Chloro-7H-Purine-6-Carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclization, halogenation, and esterification. For example, analogous purine derivatives are synthesized using bromocyclobutanecarboxylic acid methyl ester intermediates under palladium-catalyzed cross-coupling conditions . Key factors affecting yield include:

- Temperature : Optimal ranges between 80–95°C to prevent side reactions (e.g., decomposition of intermediates) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve regioselectivity .

- Catalysts : Pd(PPh₃)₄ or CuI are critical for coupling reactions, with catalyst loading adjusted between 2–5 mol% .

Data Table :

| Reaction Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclization | DMF | None | 65–70 |

| Halogenation | THF | CuI | 80–85 |

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify chloro and methyl ester groups. For example, the methyl ester resonance appears at δ 3.8–4.0 ppm, while purine protons resonate at δ 8.3–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₇H₅ClN₄O₂: 213.01, observed: 213.02) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with acetonitrile/water gradients (retention time: 6.2 min) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

- Methodological Answer : Regioselectivity in purine systems is influenced by steric and electronic factors. Strategies include:

- Directing Groups : Introducing temporary protecting groups (e.g., benzyl) at N-7 to block undesired substitution .

- Metal-Mediated Coupling : Suzuki-Miyaura coupling at C-8 is favored using Pd(OAc)₂ and arylboronic acids (e.g., 85% yield for C-8 aryl derivatives) .

Data Contradiction Note : Some studies report competing C-2 vs. C-8 reactivity under similar conditions, necessitating kinetic vs. thermodynamic control analysis via time-resolved NMR .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electrophilic centers. Key findings:

- Electrostatic Potential Maps : Highlight C-6 (carboxylate) as electron-deficient, favoring nucleophilic attack (e.g., SNAr with amines) .

- Activation Energy Barriers : For Cl⁻ displacement, ΔG‡ ranges from 18–22 kcal/mol, suggesting mild heating (50–60°C) suffices .

Validation : Correlate computed transition states with experimental kinetic data (e.g., Arrhenius plots from HPLC monitoring) .

Q. How can discrepancies in reported biological activity data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies:

- Standardized Assays : Use kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations fixed at 100 µM .

- Control Compounds : Include staurosporine as a positive control to normalize IC₅₀ values across studies .

- Structural Confirmation : Re-synthesize disputed derivatives and validate via X-ray crystallography (e.g., SHELX refinement ).

Experimental Design & Optimization

Q. What strategies improve the scalability of this compound synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems reduce reaction time (2 hours vs. 12 hours batch) and improve heat transfer .

- Catalyst Recycling : Immobilized Pd catalysts on silica enable ≥5 reuses without yield drop .

- Workup Optimization : Liquid-liquid extraction with ethyl acetate (3 × 50 mL) removes polar byproducts efficiently .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Incubate at pH 2–9 (37°C) and monitor via HPLC. Half-life (t₁/₂) at pH 7.4: ~48 hours .

- Light Sensitivity : Store in amber vials; UV-Vis spectra show λmax shifts >5 nm after 24-hour light exposure .

- Thermal Stability : TGA-DSC reveals decomposition onset at 180°C, confirming room-temperature storage suitability .

Data Interpretation & Troubleshooting

Q. How to resolve low yields in coupling reactions involving this compound?

- Methodological Answer : Common issues and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.